molecular formula C11H14ClN3S B2690899 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 1396867-24-5

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2690899
CAS No.: 1396867-24-5
M. Wt: 255.76
InChI Key: JWGMLZGNBHKDKL-UHFFFAOYSA-N
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Description

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

The synthesis of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of mesityl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In the case of its anticancer activity, the compound may inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

5-Mesityl-1,3,4-thiadiazol-2-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10;/h4-5H,1-3H3,(H2,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGMLZGNBHKDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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